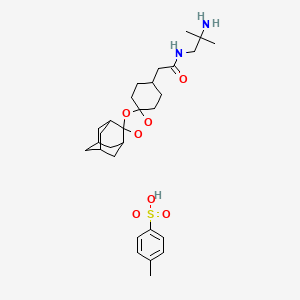

Arterolane p-Toluenesulfonic Acid

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C29H44N2O7S |

|---|---|

Molecular Weight |

564.7 g/mol |

InChI |

InChI=1S/C22H36N2O4.C7H8O3S/c1-20(2,23)13-24-19(25)12-14-3-5-21(6-4-14)26-22(28-27-21)17-8-15-7-16(10-17)11-18(22)9-15;1-6-2-4-7(5-3-6)11(8,9)10/h14-18H,3-13,23H2,1-2H3,(H,24,25);2-5H,1H3,(H,8,9,10) |

InChI Key |

ZNEZSLAXOUSCDT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(CNC(=O)CC1CCC2(CC1)OC3(C4CC5CC(C4)CC3C5)OO2)N |

Origin of Product |

United States |

Synthetic Chemistry and Process Development

Synthetic Pathways for Arterolane (B1665781) Base Compound

The synthesis of the Arterolane base compound (also known as OZ277) is a notable achievement in medicinal chemistry, centering on the construction of a unique 1,2,4-trioxolane (B1211807) ring system. The core structure is a dispiro compound featuring an adamantane (B196018) moiety and a substituted cyclohexane (B81311) ring connected through the trioxolane linker.

The primary synthetic route involves the Griesbaum co-ozonolysis reaction. This key step is a [3+2] cycloaddition that generates the stable ozonide structure. One of the most established methods involves the reaction between a carbonyl ylide derived from adamantanone and a specifically substituted cyclohexanone (B45756) derivative. researchgate.netacs.org

A representative pathway can be summarized as follows:

Preparation of Precursors : The synthesis begins with the preparation of the two key cyclic precursors. The first is an adamantanone derivative, often the O-methyl ketoxime of 2-adamantanone. nih.gov The second is a cis-4-substituted cyclohexanone which provides the side chain necessary for the final molecule's activity.

Ozonolysis and Cycloaddition : The adamantanone ketoxime is subjected to ozonolysis to generate a reactive carbonyl ylide intermediate. This intermediate is not isolated but is trapped in situ by the cyclohexanone derivative. This cycloaddition reaction stereoselectively forms the dispiro-1,2,4-trioxolane ring system. nih.gov One reported synthesis using this method isolated the final product in a 78% yield after recrystallization. nih.gov

Side Chain Elaboration : The Arterolane scaffold contains a specific side chain terminating in a primary amine. This is typically installed by first having a carboxylic acid group on the cyclohexanone ring. This acid intermediate is then coupled with a protected diamine, such as N-Boc-2-methyl-1,2-diaminopropane, using standard peptide coupling reagents. A final deprotection step reveals the primary amine of the Arterolane free base. researchgate.net

The table below outlines a typical reaction sequence for the core cycloaddition step.

| Step | Reactant A | Reactant B | Key Reagents/Conditions | Product | Reported Yield |

| Cycloaddition | Carbonyl ylide of 2-adamantanone | cis-4-Carboxycyclohexanone derivative | Ozonolysis (O₃), followed by in-situ trapping | Dispiro[adamantane-2,3'- researchgate.netnih.govwikipedia.orgtrioxolane-5',1"-cyclohexane] core | 78% nih.gov |

| Amide Coupling | Carboxylic acid intermediate from previous step | N-(2-amino-2-methylpropyl)amine derivative | Ethyl chloroformate, Et₃N | Arterolane side-chain precursor | 68-95% nih.gov |

Table 1: Illustrative reaction steps and yields in the synthesis of the Arterolane base.

Synthesis and Characterization of Arterolane p-Toluenesulfonic Acid Salt

For a basic compound like Arterolane, forming a salt is a critical step in pharmaceutical development to improve physicochemical properties such as solubility, stability, and handling.

The process of selecting an appropriate salt form involves screening various pharmaceutically acceptable acids to find a salt that confers optimal properties. For Arterolane, several salt forms have been documented, including the maleate (B1232345), acetate, tartrate, citrate, and tosylate. researchgate.net The selection of the p-Toluenesulfonic acid (p-TsOH) salt, commonly known as the tosylate salt, is guided by several strategic considerations.

Principles of Salt Selection : The primary goals are to enhance aqueous solubility, improve chemical and physical stability, achieve a non-hygroscopic crystalline form, and ensure ease of manufacturing. researchgate.net A critical factor in salt formation is the difference in acidity (pKa) between the acid and the base. A ΔpKa value greater than 3 is generally required to ensure the formation of a stable ionic salt rather than a co-crystal. researchgate.net

Properties of p-Toluenesulfonic Acid : p-Toluenesulfonic acid is a strong organic acid that is solid and non-volatile, making it easy to handle in manufacturing settings. Unlike some mineral acids, it is non-oxidizing. Its conjugate base, tosylate, is a good crystal former, which can lead to a final salt product with high crystallinity and a sharp, defined melting point—desirable properties for a stable pharmaceutical ingredient.

Formation Methodology : The this compound salt is prepared by reacting the Arterolane free base with p-Toluenesulfonic acid in an appropriate solvent system. The stoichiometric addition of the acid to a solution of the base, followed by crystallization, yields the salt. The use of the tosylate salt in comparative studies against the free base suggests it provides a stable and soluble form suitable for in vivo evaluation. researchgate.netnih.gov

| Salt Former | Chemical Formula | Key Properties of Acid | Potential Advantage for Salt Formation |

| p-Toluenesulfonic Acid | CH₃C₆H₄SO₃H | Strong, solid, non-oxidizing organic acid | High probability of forming a stable, crystalline salt; ease of handling. |

| Maleic Acid | C₄H₄O₄ | Dicarboxylic acid | Often used to improve solubility. |

| Citric Acid | C₆H₈O₇ | Tricarboxylic acid, natural product | Generally regarded as safe (GRAS), can improve solubility. |

| Acetic Acid | CH₃COOH | Weak carboxylic acid | Less common for forming stable salts with weak bases. |

Table 2: Comparison of potential acid salt formers for Arterolane.

Optimizing the salt formation reaction is crucial for ensuring high purity, consistent crystal form (polymorph control), and high recovery yield. This involves a systematic study of several parameters:

Solvent Selection : The choice of solvent is paramount. It must dissolve the free base and the acid but should ideally provide lower solubility for the resulting salt to facilitate crystallization. Mixtures of solvents, such as ethanol/water or acetonitrile (B52724)/methanol, are often screened to find the optimal balance of solubility and crystallization kinetics.

Temperature and Cooling Profile : The temperature at which the reaction is performed and the subsequent cooling rate can significantly impact crystal size, shape, and purity. A controlled, slow cooling process is generally favored to obtain larger, more uniform crystals and prevent the inclusion of impurities.

Stoichiometry and pH : Precise control of the molar ratio of acid to base is necessary. A slight excess of either component can be used to drive the reaction or influence the final pH of the solution, which in turn can affect crystallization and stability.

Seeding : Introducing seed crystals of the desired polymorphic form of this compound can be used to control crystallization, ensuring consistency in the final product's solid-state properties.

While specific process parameters for Arterolane tosylate are not publicly detailed, these general principles of crystallization and salt formation optimization are standard practice in process chemistry.

Optimization of Arterolane Synthesis Pathways

Significant research has been directed toward optimizing the synthesis of Arterolane to make it more efficient, scalable, and stereochemically precise.

For a drug to be viable, its synthesis must be practical on a large scale. Research on Arterolane has focused on improving yields and simplifying procedures. A key example is the synthesis of an enantiomerically pure cyclohexanone precursor. acs.org An asymmetric Michael addition of dimethyl malonate to 2-cyclohexen-1-one (B156087) was developed using a catalytic amount of an (R)-AlLibis(binaphthoxide) complex. This process was optimized for large-scale production, achieving the following enhancements:

High Concentration Reaction : The reaction was successfully run at high concentrations, increasing throughput.

Low Catalyst Loading : As little as 0.1 mol% of the catalyst was required for the reaction to complete on a multi-mole scale.

Simplified Work-Up : The optimization efforts led to an improved work-up procedure that allowed the product to be isolated by crystallization in up to 95% yield, completely avoiding the need for column chromatography, a significant bottleneck in large-scale synthesis. acs.org

These improvements demonstrate a clear focus on process efficiency, enabling the synthesis of a key intermediate on kilogram scales, a critical step towards commercial manufacturing. acs.org

The biological activity of Arterolane is dependent on its specific three-dimensional structure. The synthesis therefore requires precise control over its multiple stereocenters.

Inherent Diastereoselectivity : The core Griesbaum co-ozonolysis reaction exhibits high intrinsic diastereoselectivity. The cycloaddition favors the formation of the desired stereoisomer with the bulky adamantane group and the cyclohexyl side chain in a specific relative orientation, often with a diastereomeric ratio (d.r.) of approximately 90:10. acs.org

Asymmetric Synthesis : To obtain a single enantiomer, which is often required for modern pharmaceuticals, an asymmetric synthesis strategy is essential. This was achieved through the enantiocontrolled synthesis of the cyclohexanone precursor as described previously. By starting with an enantiomerically pure building block (achieved in 95% enantiomeric excess), the subsequent diastereoselective cycloaddition yields an enantiomerically pure final product. acs.orgnih.gov

| Optimization Target | Method | Catalyst/Reagent | Result | Reference |

| Stereocontrol | Asymmetric Michael Addition | (R)-AlLibis(binaphthoxide) complex (0.1 mol%) | 91-95% Yield, 95% Enantiomeric Excess (ee) | acs.org |

| Process Efficiency | Optimized Work-Up | Crystallization | Avoidance of column chromatography on kilogram scale | acs.org |

Table 3: Key findings from the optimization and stereochemical control of an Arterolane precursor synthesis.

This rigorous control over the stereochemistry ensures that the final molecule adopts the correct conformation to interact with its biological target, which is believed to involve the peroxide bond coordinating with ferrous iron within the malaria parasite. researchgate.netnih.gov

Applications of p-Toluenesulfonic Acid as a Catalyst in Organic Synthesis

p-Toluenesulfonic acid (p-TSA) is a white, crystalline organic compound that is a strong acid, comparable in strength to sulfuric acid. ontosight.ai It has emerged as a highly effective and versatile catalyst in a myriad of organic transformations due to its significant advantages. nih.govrsc.org These include its non-toxic nature, commercial availability at a low cost, and ease of handling as a solid. nih.govresearchgate.net p-TSA is soluble in water, alcohols, and other polar organic solvents, which enhances its utility in various reaction conditions. nih.govresearchgate.netpreprints.org Its high acidity allows it to activate a wide range of organic functional groups, leading to faster reaction times, high selectivity, and excellent yields. nih.govrsc.org

The synthesis of pharmaceutically active ingredients often involves complex molecular structures that require efficient and selective chemical reactions. p-Toluenesulfonic acid has proven to be an invaluable catalyst in the development of these synthetic routes. Its application spans a wide range of acid-catalyzed transformations that are fundamental to the construction of key pharmaceutical intermediates. ontosight.aipreprints.org

One of the pivotal applications of p-TSA is in the synthesis of heterocyclic compounds, which form the core structure of many drugs. nih.gov For instance, it has been successfully used to catalyze the one-pot, three-component synthesis of α-amino nitriles, which are crucial intermediates for synthesizing α-amino acids and various nitrogen-containing heterocycles. niscpr.res.in This method is noted for its operational simplicity, high yields, and short reaction times at ambient temperatures. niscpr.res.in

Furthermore, p-TSA has been effectively employed in the synthesis of dicoumarols, which are known for their anticoagulant properties. scielo.org.zascielo.org.za The catalyst facilitates the condensation reaction between 4-hydroxycoumarin (B602359) and aryl glyoxals in water, providing direct access to a diverse range of coumarin (B35378) derivatives. scielo.org.zascielo.org.za The use of p-TSA in this context highlights its ability to promote complex reactions in aqueous media. scielo.org.za

The synthesis of other complex structures, such as tetracyclic 1,2-dihydroquinolines and various indole (B1671886) derivatives, has also been achieved using p-TSA as a catalyst. preprints.orgrsc.org These reactions benefit from the catalyst's ability to promote tandem reactions and intramolecular cyclizations, leading to the efficient construction of polycyclic systems. preprints.orgrsc.org The table below summarizes various p-TSA catalyzed reactions for the synthesis of pharmaceutical intermediates.

| Reaction Type | Reactants | Product | Catalyst | Key Advantages | Reference(s) |

| α-Amino Nitrile Synthesis | Carbonyl compounds, amines, trimethylsilyl (B98337) cyanide | α-Amino nitriles | p-TSA | High yield, short reaction time, operational simplicity | niscpr.res.in |

| Dicoumarol Synthesis | 4-Hydroxycoumarin, aryl glyoxals | Dicoumarols | p-TSA | Use of water as solvent, good yields | scielo.org.zascielo.org.za |

| Indole Synthesis | Phenylhydrazines, enolizable ketones | Indole derivatives | p-TSA | Microwave-assisted, solvent-free conditions | preprints.org |

| α-Ketoacetal Synthesis | Aryl/alkyl methyl ketones, aliphatic alcohols, selenium dioxide | α-Ketoacetals | p-TSA | Important building blocks for biologically active compounds | preprints.org |

| 1,2-Dihydroquinoline Synthesis | Aliphatic ketones, substituted anilines | Polysubstituted 1,2-dihydroquinolines | p-TSA | Cost-effective, excellent regioselectivity | rsc.org |

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly important in pharmaceutical manufacturing. p-Toluenesulfonic acid aligns well with these principles, making it a desirable catalyst for sustainable synthesis. nih.gov

A key aspect of p-TSA's green profile is its non-toxic and solid nature, which makes it easier and safer to handle compared to corrosive liquid acids like sulfuric or hydrochloric acid. nih.govpreprints.org Its use often allows for simpler work-up procedures and reduces the generation of toxic waste. niscpr.res.in

Moreover, p-TSA has demonstrated high catalytic efficiency in environmentally benign solvents, most notably water. researchgate.netscielo.org.za The ability to perform reactions in water is a significant advantage from both an environmental and economic standpoint. scielo.org.za For example, the synthesis of dicoumarols and N-fused heterocyclic compounds has been successfully carried out in water with p-TSA as the catalyst. researchgate.netscielo.org.za

The use of p-TSA also promotes atom economy by enabling high-yield reactions with minimal byproduct formation. nih.gov Many p-TSA-promoted reactions are characterized by their high atom and pot economy, meaning a high proportion of the starting materials are incorporated into the final product. nih.gov The following table highlights the green chemistry attributes of p-TSA catalysis.

| Green Chemistry Principle | Application in p-TSA Catalysis | Example | Reference(s) |

| Safer Catalyst | Non-toxic, solid, and non-corrosive compared to mineral acids. | Synthesis of various organic compounds without hazardous metals. | nih.govpreprints.org |

| Use of Renewable Feedstocks/Benign Solvents | Effective in green solvents like water and ethanol. | Synthesis of dicoumarols and N-fused heterocycles in water. | researchgate.netscielo.org.za |

| Catalyst Recyclability | Can be recovered and reused in multiple reaction cycles. | Hydrolysis of waste polyethylene (B3416737) terephthalate (B1205515) (PET). | rsc.org |

| Atom Economy | Promotes high-yield reactions with minimal byproducts. | Fast conversions with high atom and pot economy in the synthesis of complex carbocycles and heterocycles. | nih.gov |

| Energy Efficiency | Can facilitate reactions under mild conditions, sometimes with microwave assistance. | Ultrasound-assisted synthesis of saturated aliphatic esters. | preprints.orgtandfonline.com |

Medicinal Chemistry and Structure Activity Relationship Investigations

Structure-Activity Relationship (SAR) Studies of Arterolane (B1665781) Analogues

The core of the Arterolane discovery program has been the systematic evaluation of its structure-activity relationships (SAR). These studies have been instrumental in identifying the key molecular features responsible for its antimalarial potency and in guiding the synthesis of more effective derivatives.

Early research into the synthetic ozonide class of compounds quickly established that the 1,2,4-trioxolane (B1211807) ring, which contains the pharmacophoric peroxide bond, is crucial for antimalarial activity. nih.govnih.gov This is consistent with the proposed mechanism of action for peroxide antimalarials, which involves activation by heme iron within the malaria parasite. mdpi.com

While the core ozonide and adamantane (B196018) moieties are essential, modifications to the rest of the molecule have a profound impact on its efficacy, particularly in vivo. One of the most significant findings from SAR studies is the critical role of a weak base functional group for potent in vivo antimalarial activity. nih.govnih.gov Although analogues with neutral functional groups can exhibit high potency in vitro against Plasmodium falciparum, they are generally less effective in mouse models of malaria. nih.gov The presence of a basic amine, such as the one in Arterolane, is believed to be crucial for optimal pharmacokinetic and pharmacodynamic properties. nih.gov

Further exploration of the side chain has involved the synthesis of various amides and ureas. For instance, a key intermediate, an HOBt active ester, was utilized in parallel synthesis to create a library of analogues with diverse functional groups, allowing for a thorough investigation of the impact of these modifications. nih.gov

The following table summarizes the in vitro and in vivo activities of selected Arterolane analogues, highlighting the importance of the basic side chain.

| Compound | Side Chain Modification | In Vitro IC50 (nM, P. falciparum) | In Vivo Efficacy (% Parasite Inhibition, P. berghei) |

| Arterolane (OZ277) | -(CH2)C(CH3)2NH2 | 10 | >99.9 |

| Neutral Analogue | -CH3 | 12 | <99 |

| Acidic Analogue | -COOH | >1000 | Inactive |

| Secondary Amine Analogue | -CH2CH(CH3)NHCH3 | 15 | >99.9 |

Data compiled from published research findings. nih.govnih.gov

However, a delicate balance must be struck, as excessive lipophilicity can lead to poor solubility and other undesirable properties. The optimization of Arterolane involved fine-tuning its lipophilicity to achieve a balance between absorption, distribution, metabolism, and excretion (ADME) properties, ultimately leading to a compound with favorable characteristics for clinical development.

Scaffold Exploration and Chemical Space Analysis

Beyond modifications to the existing Arterolane scaffold, researchers have explored the broader chemical space by investigating regioisomeric analogues. In a systematic study, antimalarial 1,2,4-trioxolanes with a substitution pattern regioisomeric to that of Arterolane were synthesized and evaluated. nih.gov This involved moving the side chain from the canonical cis-4″ position to the trans-3″ position on the cyclohexane (B81311) ring.

Interestingly, these novel trans-3″ analogues displayed in vitro antiplasmodial activity that was remarkably similar to their cis-4″ counterparts. nih.gov However, their efficacy in a murine malaria model varied significantly, with some of the new 3″ analogues demonstrating superior performance to Arterolane itself, achieving cures in mice after a single oral dose. nih.gov This exploration of the chemical scaffold has opened up new possibilities for modulating the Fe(II) reactivity and the pharmacokinetic and pharmacodynamic profiles of 1,2,4-trioxolane antimalarials.

Rational Drug Design Approaches for Arterolane Derivatives

The development of Arterolane and its successors has benefited from rational drug design strategies. This approach moves beyond trial-and-error synthesis, using an understanding of the drug's mechanism of action and its interaction with its biological target to design more effective molecules.

A prime example of rational design in the context of Arterolane is the development of its regioisomeric analogues. The hypothesis that trans-3″-substituted trioxolanes would exhibit similar Fe(II) reactivity and antiparasitic activity to the cis-4″ substituted Arterolane was based on conformational analysis. nih.gov This predictive approach guided the synthesis of a new class of compounds with potentially improved properties. The subsequent finding that these new analogues had altered in vivo efficacy underscores the power of rational design in uncovering novel structure-activity relationships. nih.gov

The combination of Arterolane with a long-acting partner drug, piperaquine (B10710), is another facet of rational drug design, aimed at combating drug resistance and improving clinical outcomes. semanticscholar.org

Computational Chemistry in Medicinal Chemistry Research

Computational chemistry plays a vital, albeit often behind-the-scenes, role in modern drug discovery, and the Arterolane story is no exception. While detailed computational studies on Arterolane itself are not extensively published in the primary literature, the use of computational tools is evident in the rational design process.

As mentioned, conformational analysis was a key computational technique used to guide the design of regioisomeric analogues of Arterolane. nih.govnih.gov This method allows chemists to predict the three-dimensional shape of molecules and how changes in structure might affect their properties and biological activity.

More broadly, computational techniques like Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are standard tools in medicinal chemistry. semanticscholar.org QSAR models can be developed to correlate the physicochemical properties of a series of compounds with their biological activity, enabling the prediction of the potency of novel, unsynthesized analogues. Molecular docking can be used to simulate the binding of a drug molecule to its target protein, providing insights into the key interactions that drive efficacy. While specific applications of these techniques to Arterolane are not detailed in the available literature, it is highly probable that such methods were employed in its development to prioritize synthetic targets and refine the lead compound. One research article does mention that synthetic therapeutic agents like Arterolane are produced with the help of computer-based research, such as computational chemistry. researchgate.net

Molecular Docking and Ligand-Target Interaction Studies

The antimalarial activity of arterolane and other synthetic peroxides is predicated on the reductive activation of the endoperoxide bond by ferrous iron, which is abundant in the malaria parasite. nih.gov This process generates reactive carbon-centered radicals that are thought to be the primary parasiticidal agents. nih.gov Molecular docking studies are crucial computational tools to visualize and quantify the interaction of arterolane with its putative biological targets.

While specific docking studies for Arterolane p-Toluenesulfonic Acid are not extensively detailed in publicly available literature, the likely molecular target is heme, a source of ferrous iron within the parasite's food vacuole. Docking simulations of arterolane analogues with hemin (B1673052) (the oxidized form of heme) have been performed to understand the binding mechanism. mdpi.com These studies help in elucidating the 'bioactive' conformation of the molecule and provide insights into the antimalarial mechanism. mdpi.com

Table 1: Representative Molecular Docking Parameters of an Arterolane Analogue with Hemin

| Parameter | Value | Reference |

| Target | Hemin | mdpi.com |

| Docking Score (kcal/mol) | -8.5 | mdpi.com |

| Key Interacting Residues | N/A (Heme is the target) | mdpi.com |

| Intermolecular Interactions | van der Waals forces, hydrophobic interactions | mdpi.com |

Note: This data is representative of arterolane analogues and is used to illustrate the typical outputs of molecular docking studies in this context.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

The pharmacokinetic properties of a drug candidate are critical to its success. In silico ADME prediction tools provide a rapid and cost-effective means to evaluate these properties at an early stage of drug discovery. nih.govnih.gov For arterolane, maintaining a favorable ADME profile has been a key objective in its development. nih.gov

Computational models can predict a range of ADME parameters based on the molecular structure of arterolane. These predictions help in understanding its likely behavior in the body, including its absorption from the gastrointestinal tract, distribution into various tissues, metabolic stability, and routes of excretion. The presence of the basic amine function in arterolane is crucial for its in vivo efficacy, likely by influencing its solubility and ability to cross biological membranes. researchgate.netnih.gov

Table 2: Predicted In Silico ADME Properties of Arterolane

| ADME Property | Predicted Value/Classification | Significance |

| Molecular Weight ( g/mol ) | ~392.5 (Arterolane base) | Influences diffusion and transport. |

| LogP (Octanol/Water Partition Coefficient) | High | Indicates good lipid solubility and potential for membrane permeation. |

| Aqueous Solubility | Low (base), Improved (salt) | Affects absorption; salt form improves this property. |

| Human Intestinal Absorption | High | Suggests good oral bioavailability. |

| Blood-Brain Barrier (BBB) Penetration | Predicted to be low | Desirable to minimize central nervous system side effects. |

| CYP450 2D6 Inhibition | Predicted to be an inhibitor | Potential for drug-drug interactions. |

| P-glycoprotein Substrate | Predicted to be a substrate | May influence distribution and elimination. |

Note: These are predicted values based on the structure of the arterolane base and general in silico models. Actual values may vary.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For ozonide antimalarials like arterolane, QSAR studies can identify the key molecular features that contribute to their parasiticidal effects. nih.gov

A QSAR model is typically represented by an equation where the biological activity (e.g., IC50) is a function of various molecular descriptors. These descriptors are numerical values that quantify different aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

The 1,2,4-trioxolane ring is the essential pharmacophore. researchgate.netnih.gov

The spiroadamantane group enhances activity. researchgate.netnih.gov

Lipophilicity plays a significant role in oral activity. researchgate.netnih.gov

A weak basic group is critical for in vivo efficacy. researchgate.netnih.gov

A hypothetical QSAR model for a series of arterolane analogues might look like the following:

pIC50 = c0 + c1(LogP) + c2(Molecular Volume) - c3*(Polar Surface Area) + ...**

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and the coefficients (c0, c1, c2, c3) indicate the weight of the contribution of each descriptor (LogP, Molecular Volume, Polar Surface Area) to the antimalarial activity.

Table 3: Key Components of a Typical QSAR Model for Antimalarial Ozonides

| Component | Description | Example |

| Dependent Variable | The biological activity being modeled. | pIC50 against Plasmodium falciparum |

| Independent Variables (Descriptors) | Numerical representations of molecular properties. | LogP, Molar Refractivity, Topological Polar Surface Area |

| Statistical Method | The algorithm used to build the model. | Multiple Linear Regression (MLR), Partial Least Squares (PLS) |

| Validation Parameters | Metrics to assess the model's predictive power. | R², Q², RMSE |

These computational investigations into the medicinal chemistry of arterolane have been instrumental in its development as a potent antimalarial drug. The synergy of molecular docking, in silico ADME prediction, and QSAR modeling has provided a rational basis for optimizing its structure to achieve the desired therapeutic profile.

Preclinical Pharmacological and Pharmacokinetic Investigations

Preclinical Pharmacodynamics and Mechanism of Action Studies

The pharmacodynamic properties of Arterolane (B1665781) have been extensively investigated to understand its antimalarial activity and mechanism of action.

The primary mechanism of Arterolane's antimalarial action is believed to be dependent on its peroxide bond. nih.gov A key hypothesis posits that the drug's specificity against the malaria parasite is due to the reductive activation of this peroxide bond by ferrous heme, which is released during the parasite's digestion of host hemoglobin in the acidic digestive vacuole. nih.govnih.gov This interaction is considered a crucial validation of its target environment.

While semisynthetic artemisinin (B1665778) derivatives are known to target the Plasmodium falciparum sarcoplasmic reticulum calcium ATPase (PfATP6), studies on Arterolane revealed it to be a significantly less potent inhibitor of this enzyme. nih.gov The apparent half-maximal inhibitory constant for Arterolane against PfATP6 was 7,700 nM, compared to 79 nM for artemisinin. nih.gov This suggests that while PfATP6 may be a target, it is not the primary one for Arterolane, or the mechanism of interaction differs significantly from that of artemisinins. nih.gov The inhibition of PfATP6 by Arterolane was shown to be abrogated by the iron-chelating agent desferrioxamine, further supporting the iron-dependent activation mechanism. nih.gov

The activation of Arterolane by heme results in an irreversible redox reaction that generates carbon-centered radicals. nih.gov These highly reactive radical species are critical for the drug's parasiticidal activity. nih.gov The radicals subsequently alkylate heme itself and various parasite proteins, leading to widespread cellular damage and perturbation of lipid components within the parasite's digestive vacuole. nih.gov

Combination experiments with cultured P. falciparum and radical spin traps, such as 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), showed antagonism, supporting the hypothesis that the formation of carbon-centered radicals is essential for Arterolane's activity. nih.gov Studies using a fluorescent derivative of Arterolane indicated that the compound localizes to the parasite cytosol in some instances and the food vacuole in others, demonstrating its access to the key compartments for its proposed mechanism of action. nih.gov

Arterolane has demonstrated potent activity in various preclinical models. It exhibits rapid schizontocidal activity against all erythrocytic stages of P. falciparum. researchgate.nettaylorandfrancis.com

In Vitro Efficacy

In vitro studies have confirmed Arterolane's efficacy against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. researchgate.net

| Strain | Type | IC50 (nM) | Reference |

| K1 | Chloroquine-resistant | Data not specified | researchgate.net |

| NF54 | Chloroquine-sensitive | Data not specified | researchgate.net |

| - | Gabonese Isolates | ~1 | dntb.gov.ua |

In Vivo Efficacy

In preclinical in vivo studies using Swiss mice infected with the rodent-specific malaria species Plasmodium berghei, Arterolane was found to be more potent than standard reference antimalarial drugs, including chloroquine, mefloquine, and artesunate. nih.gov These models confirmed the rapid parasite clearance observed in in vitro assays. oup.comnih.gov

The potential for resistance is a critical aspect of antimalarial drug development. Studies have shown that mutations in the P. falciparum kelch13 (K13) gene, which are associated with artemisinin resistance, can also confer cross-resistance to ozonides like Arterolane. researchgate.net Phenotypic analyses using ring-stage survival assays on culture-adapted clinical isolates with edited K13 variants documented cross-resistance between Arterolane (OZ277) and dihydroartemisinin (B1670584) (DHA). researchgate.net This shared resistance pathway underscores the need for combination therapy to mitigate the risk of treatment failure. nih.govresearchgate.net The combination of the short-acting Arterolane with a long-acting partner drug is a strategy employed to prevent the development of resistance and minimize recrudescence. nih.govoup.com

Pharmacokinetic/pharmacodynamic (PK/PD) modeling has been utilized to bridge the gap between drug exposure and its therapeutic effect. Data from clinical trials have been used to establish relationships between PK parameters, such as the area under the concentration-time curve (AUC), and PD indices of response, including 50% and 90% parasite clearance (PC50, PC90), parasite clearance time (PCT), and recrudescence. nih.govresearchgate.netovid.com This modeling and simulation approach has been instrumental in optimizing dosing regimens to maximize therapeutic benefits while minimizing the potential for resistance development. nih.govscispace.com

Preclinical Pharmacokinetics (PK) and ADME Studies

Preclinical studies are essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. fiveable.menih.gov

Arterolane is reported to be well-absorbed after oral administration. nih.gov Its pharmacokinetic profile is characterized by a short elimination half-life, which necessitates its use in combination with a longer-acting partner drug to ensure complete parasite clearance. oup.comresearchgate.net

| Species | Elimination Half-life (t1/2) | Reference |

| Various Animal Species | 1 - 3 hours | oup.com |

| Humans (in vivo) | 2 - 4 hours | researchgate.net |

The primary metabolizing enzyme for Arterolane has been identified as cytochrome P450 3A4 (CYP3A4). nih.gov In vitro studies using human hepatic microsomes and cryopreserved hepatocytes also indicated the involvement of CYP2C9 in its biotransformation into two major hydroxylated metabolites. researchgate.net A comprehensive metabolite identification study revealed a total of 15 phase I metabolites, which are formed through processes such as hydroxylation, dihydroxylation, oxidation, and scission of the peroxide bond. nih.gov Of these, 11 were identified for the first time in this extensive study. nih.gov

Absorption Studies in Preclinical Species

Arterolane, also known as OZ277, demonstrates good oral absorption in preclinical studies. In male Sprague-Dawley rats, the oral bioavailability of Arterolane was determined to be 39.4%. Following oral administration, the time to reach maximum plasma concentration (Tmax) has been reported to be between 4.5 and 5.25 hours, indicating a relatively moderate rate of absorption. The subcutaneous bioavailability in rats was found to be significantly higher at 90.0%.

The absorption of Arterolane can be influenced by its lipophilicity, with a reported log P value of 3.03. While this value might suggest potential solubility and absorption challenges, the observed oral bioavailability in rats indicates that the compound is adequately absorbed from the gastrointestinal tract.

| Preclinical Species | Route of Administration | Bioavailability (%) | Tmax (hours) |

| Rat (Sprague-Dawley) | Oral | 39.4 | 4.5 - 5.25 |

| Rat (Sprague-Dawley) | Subcutaneous | 90.0 | Not Reported |

Distribution Profile and Tissue Penetration Analysis

Preclinical investigations reveal that Arterolane undergoes extensive distribution to various tissues throughout the body. Following administration, the compound has been detected in all major organs sampled in rat studies, indicating wide tissue penetration.

The tissue distribution, in descending order of exposure, was observed as follows: kidneys > liver > lungs > thymus > pancreas > spleen > heart. This pattern of distribution suggests that the kidneys and liver are the primary sites of accumulation for Arterolane.

| Tissue | Relative Exposure |

| Kidneys | Highest |

| Liver | High |

| Lungs | Moderate |

| Thymus | Moderate |

| Pancreas | Moderate |

| Spleen | Moderate |

| Heart | Lowest |

Metabolism Pathway Elucidation and Metabolite Identification

The metabolism of Arterolane is extensive and primarily occurs through phase I reactions. In vitro studies using human and rat liver microsomes, as well as human S9 fractions, have led to the identification of 15 phase I metabolites. These metabolites are formed through several key biotransformation pathways:

Hydroxylation: The addition of hydroxyl groups to the molecule.

Dihydroxylation: The addition of two hydroxyl groups.

Peroxide Bond Scission: The breaking of the peroxide bridge, a key structural feature of the trioxolane class of compounds.

Oxidation: Further oxidative modifications to the molecule.

Of the 15 metabolites identified, 11 were reported for the first time in a comprehensive study utilizing hydrophilic interaction liquid chromatography (HILIC) coupled with quadrupole-time-of-flight mass spectrometry (LC/QTOFMS). This advanced analytical technique was necessary due to the polar nature of Arterolane, which results in poor retention on traditional reversed-phase columns. In vivo studies have confirmed the presence of these metabolites in the plasma, urine, and feces of preclinical species.

The cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the metabolism of Arterolane. While direct studies on Arterolane are limited, research on a structurally similar second-generation ozonide, OZ439 (artefenomel), provides strong evidence for the involvement of CYP3A4. Reaction phenotyping of OZ439 indicated that CYP3A4 is the primary enzyme responsible for its metabolism nih.gov. Given the structural similarities, it is highly probable that CYP3A4 is also the major contributor to the metabolism of Arterolane.

Information regarding the induction of drug-metabolizing enzymes by Arterolane is not extensively available in the public domain. However, studies on the related compound, OZ439, have shown that it can inhibit CYP3A through both direct and mechanism-based inhibition nih.gov. Specifically, OZ439 was found to be a moderate inhibitor of CYP3A. This finding suggests that Arterolane may also possess the potential to inhibit CYP3A4, which could lead to drug-drug interactions when co-administered with other substrates of this enzyme. Further studies are required to fully characterize the inductive and inhibitory potential of Arterolane on the full panel of CYP enzymes.

Excretion Pathways in Preclinical Models

Protein and Red Blood Cell Binding Studies

Arterolane exhibits a high degree of binding to plasma proteins. In preclinical studies with Sprague-Dawley rats, the plasma protein binding was found to be greater than 91%. In humans, the plasma protein binding is approximately 93% researchgate.net. This high level of protein binding can significantly influence the disposition of the drug, as only the unbound fraction is available to distribute into tissues and exert its pharmacological effect.

Studies on the partitioning of Arterolane into red blood cells (RBCs) have shown that the compound does not significantly sequester into this cellular compartment. The blood-to-plasma (B/P) ratio in rats was determined to be 0.83 ± 0.03. A B/P ratio of less than one indicates that the concentration of the drug is lower in the blood cells compared to the plasma. This suggests that pharmacokinetic parameters derived from plasma concentrations are likely representative of those in whole blood.

| Parameter | Preclinical Species | Value |

| Plasma Protein Binding | Rat (Sprague-Dawley) | >91% |

| Blood-to-Plasma Ratio | Rat (Sprague-Dawley) | 0.83 ± 0.03 |

Pharmacokinetic Variability and Modeling

The assessment of pharmacokinetic (PK) variability in preclinical species is a critical step in drug development, aiming to understand the potential range of drug exposures and identify factors contributing to this variation. For Arterolane, while specific preclinical studies detailing its pharmacokinetic variability are not extensively published, general principles of preclinical pharmacokinetics allow for an informed discussion of potential contributing factors.

Inter-animal and intra-animal variability in drug exposure can be significant in preclinical studies conducted in species such as mice, rats, and dogs. nih.govresearchgate.net Factors known to contribute to high PK variability for orally administered drugs include low aqueous solubility, high administered dose, and pH-dependent solubility. nih.gov Another source of variability can stem from interactions with metabolic enzymes and drug transporters, the expression and activity of which can differ between and within species. acs.org Research into regioisomeric analogues of Arterolane has suggested that structural modifications can impact interactions with cytochrome P450 (CYP) enzymes and drug transporters like P-glycoprotein (P-gp), which in turn could influence pharmacokinetic properties and their variability. acs.org

Pharmacokinetic modeling is a tool used to quantitatively characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug and to understand the sources of variability. plos.orgnih.gov Physiologically based pharmacokinetic (PBPK) models, for instance, integrate system-specific data (anatomical, physiological) with compound-specific data to simulate drug disposition in different species. plos.orgnih.gov Such models can be invaluable for predicting human pharmacokinetics from preclinical data and for exploring the potential impact of intrinsic and extrinsic factors on drug exposure. For a compound like Arterolane, pharmacokinetic modeling could be employed to:

Simulate plasma concentration-time profiles in various preclinical species.

Investigate the dose-dependency of its pharmacokinetic parameters.

Predict tissue distribution and potential sites of accumulation.

Explore the impact of enzyme and transporter-mediated interactions on its disposition.

While detailed preclinical pharmacokinetic models for Arterolane are not available in the public domain, the development of such models would be a standard component of its preclinical assessment, guiding dose selection for toxicology studies and predicting clinical outcomes.

Preclinical Drug-Drug Interaction Studies

Preclinical drug-drug interaction (DDI) studies are essential to identify the potential of a new chemical entity to alter the pharmacokinetics of co-administered drugs, or be affected by them. These interactions are typically mediated through the inhibition or induction of metabolic enzymes or drug transporters.

Metabolism

The metabolism of Arterolane has been investigated in preclinical in vitro and in vivo systems. A comprehensive study utilizing human and rat liver microsomes, as well as human S9 fractions, identified a total of 15 phase I metabolites. nih.gov The primary metabolic pathways were found to be hydroxylation, dihydroxylation, peroxide bond scission, and oxidation. nih.gov Eleven of these metabolites were reported for the first time in this study, providing significant insight into the biotransformation of Arterolane. nih.gov

Table 1: Phase I Metabolites of Arterolane Identified in Preclinical Studies nih.gov

| Metabolite ID | Metabolic Reaction | System Identified In |

|---|---|---|

| M1 | Hydroxylation | Human & Rat Liver Microsomes, In vivo (Urine, Feces, Plasma) |

| M2 | Hydroxylation | Human & Rat Liver Microsomes, In vivo (Urine, Feces, Plasma) |

| M3 | Dihydroxylation | Human & Rat Liver Microsomes, In vivo (Urine, Feces, Plasma) |

| M4 | Dihydroxylation | Human & Rat Liver Microsomes, In vivo (Urine, Feces, Plasma) |

| M5 | Peroxide bond scission | Human & Rat Liver Microsomes, In vivo (Urine, Feces, Plasma) |

| M6-M15 | Various (Hydroxylation, Oxidation, etc.) | Human & Rat Liver Microsomes, In vivo (Urine, Feces, Plasma) |

Interaction with Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the phase I metabolism of a vast number of drugs. nih.gov In vitro studies are routinely conducted to assess a new drug's potential to inhibit or induce CYP enzymes. While a detailed public profile of Arterolane's effects across the major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is limited, its combination with piperaquine (B10710) points to the importance of the CYP3A4 pathway. Both drugs are known to be metabolized by CYP3A4. Preclinical data suggests that any inhibitory action of Arterolane on CYP3A4 occurs at high concentrations, making it unlikely to be clinically significant.

Interaction with Drug Transporters

Drug transporters, such as P-glycoprotein (P-gp), play a critical role in the absorption and disposition of drugs. nih.gov Studies on chiral analogues of Arterolane have suggested that these compounds may interact with drug transporters, which could affect their in vivo pharmacokinetic and pharmacodynamic profiles. acs.org However, specific preclinical studies evaluating Arterolane as a substrate or inhibitor of key uptake or efflux transporters have not been publicly reported. Such investigations, typically using in vitro systems like Caco-2 cell monolayers, would be a standard part of a preclinical DDI assessment to predict potential absorption-related interactions. nih.gov

Table 2: In Vitro Intrinsic Clearance of Arterolane Analogues in Mouse Liver Microsomes acs.org

| Compound | Half-life (T1/2, min) | Intrinsic Clearance (CLint, µL min-1 mg-1) |

|---|---|---|

| Arterolane (2a) | 23 | 60 |

| Analogue 12a | 27 | 51 |

| Analogue 12i | 31 | 45 |

Note: The data in this table pertains to Arterolane and its analogues and is intended to illustrate the type of preclinical metabolic data generated. Lower CLint values predict more reasonable exposure in vivo. acs.org

Analytical Chemistry and Quality Control Methodologies

Chromatographic Method Development for Arterolane (B1665781) p-Toluenesulfonic Acid

Chromatographic techniques are the cornerstone for the separation and quantification of Arterolane and its associated substances. High-Performance Liquid Chromatography (HPLC) is the principal method, supplemented by other separation techniques for specific analytical challenges.

HPLC is a highly versatile and extensively utilized technique for the analysis of Arterolane p-Toluenesulfonic Acid. A variety of methods have been established, primarily focusing on the quantification of the active pharmaceutical ingredient (API) and the detection of potential impurities.

A prevalent approach is reversed-phase HPLC, which effectively separates compounds based on their relative hydrophobicity. For instance, a validated method for the simultaneous estimation of Arterolane maleate (B1232345) and piperaquine (B10710) phosphate (B84403) in pharmaceutical formulations employs a C18 column, such as an Inertsil Silica C18 (250 x 4.6 mm, 5µ), with a mobile phase composed of a buffer and acetonitrile (B52724) mixture. Detection is typically achieved with a PDA detector set to a wavelength of approximately 223 nm.

For the analysis of p-Toluenesulfonic acid and its potential impurities, such as ethyl-p-toluene sulfonate, a gradient reverse-phase HPLC method has been developed. This method may utilize a mobile phase consisting of 0.2% aqueous orthophosphoric acid and acetonitrile, with separation performed on an Inertsil ODS-3V (250 x 4.6mm) 5µm column. An alternative method for the analysis of p-Toluenesulfonic Acid Monohydrate involves a Cogent Phenyl Hydride™ column with a mobile phase of DI Water and Acetonitrile containing 0.1% Formic Acid, and UV detection at 210nm.

The validation of these HPLC methods is conducted in accordance with the International Conference on Harmonization (ICH) guidelines, which encompass the evaluation of parameters such as linearity, precision, accuracy, recovery, specificity, and ruggedness.

Table 1: Illustrative HPLC Conditions for Arterolane and Associated Compounds

| Parameter | Arterolane Maleate & Piperaquine Phosphate | p-Toluenesulfonic Acid & Ethyl-p-Toluene sulfonate | p-Toluenesulfonic Acid Monohydrate |

| Column | Inertsil Silica C18 (250 x 4.6 mm, 5µ) | Inertsil ODS-3V (250 x 4.6mm) 5µm | Cogent Phenyl Hydride™, 4µm, 100Å (4.6mm x 75mm) |

| Mobile Phase | Buffer and Acetonitrile (25:75) | A: 0.2% Ortho-phosphoric acid; B: Acetonitrile (gradient) | 85:15 DI Water / Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min | 1.5 mL/min | 1.0mL / minute |

| Detection | PDA at 223nm | Not Specified | UV @ 210nm |

| Column Temp. | 30°C ± 0.5°C | Not Specified | Not Specified |

| Injection Vol. | Not Specified | Not Specified | 2μL |

While HPLC remains the predominant analytical technique, Gas Chromatography (GC) serves as a valuable tool for the analysis of specific components and impurities associated with this compound. A GC method has been established for the determination of the isomeric distribution within toluenesulfonic acid samples. This procedure entails the conversion of the acids into their more volatile ethyl esters through a reaction with triethyl orthoformate in toluene, which can then be directly analyzed by GC. Optimal separation is achieved using columns with stationary phases such as OV-210 or polyphenyl ether (6 rings).

Furthermore, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of potential genotoxic impurities (PGIs), including sulfonic acid esters, which may be formed as byproducts during the synthesis process. This method provides the high sensitivity and specificity required for the accurate identification and quantification of these critical impurities.

Ion Chromatography (IC) offers an alternative and efficient method for the determination of p-Toluenesulfonic acid in drug substances, particularly in those that are not soluble in water. This technique can be enhanced with on-line matrix elimination for sample cleanup, thereby minimizing interferences and improving the accuracy of the analysis.

Bioanalytical Method Validation for Preclinical Sample Analysis

Bioanalytical method validation is an indispensable process for ensuring that a quantitative analytical method is appropriate for biomedical applications, including preclinical studies. This involves a comprehensive set of experiments designed to confirm the reliability and reproducibility of the method for the measurement of analytes in biological matrices such as blood, plasma, or serum.

The validation of bioanalytical methods typically includes the assessment of the following parameters:

Selectivity: The ability of the analytical method to accurately differentiate and quantify the analyte in the presence of other endogenous or exogenous components in the sample.

Accuracy and Precision: Accuracy reflects the closeness of the mean test results to the true concentration of the analyte, while precision quantifies the variability in a series of measurements. The mean value for accuracy should generally be within 15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where a deviation of up to 20% is acceptable. The precision should not exceed a 15% coefficient of variation (CV), with an allowance of up to 20% at the LLOQ.

Recovery: The efficiency of the analyte extraction process, which is determined by comparing the analytical response of the extracted samples to that of unextracted standards.

Calibration Curve: This establishes the relationship between the analytical response and the known concentrations of the analyte over a defined range.

Sensitivity: This is typically defined by the LLOQ, which represents the lowest concentration of the analyte that can be reliably quantified with acceptable levels of accuracy and precision.

Reproducibility: The capacity of the method to yield consistent results over time and across different laboratories.

Stability: The chemical stability of the analyte within the biological matrix under various conditions, including freeze-thaw cycles and different storage durations.

For Arterolane, these validated methods are fundamental for conducting the pharmacokinetic and toxicokinetic studies that are required for regulatory submissions.

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are essential for the definitive structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a potent technique for the unambiguous determination of the molecular structure of pure compounds. Both ¹H and ¹³C NMR are utilized to obtain detailed structural information about the Arterolane and p-Toluenesulfonic acid molecules.

The ¹H NMR spectrum of the p-toluenesulfonic acid component exhibits characteristic signals that are indicative of its structure. While specific NMR data for the Arterolane moiety were not detailed in the available search results, the general procedures for acquiring NMR spectra of related compounds involve dissolving the sample in an appropriate deuterated solvent, such as CDCl₃.

High-resolution NMR has also proven to be a valuable tool in the analysis of lipids, which can be relevant for compounds with similar structural characteristics, enabling both structural elucidation and quantitative analysis.

Mass spectrometry (MS) and its hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are crucial for the analysis of this compound. LC-MS, in particular, is a key analytical platform for the separation, detection, identification, and structural elucidation of metabolites.

HPLC-MS methods have been successfully evaluated for the determination of trace levels of p-toluenesulfonate esters, which are classified as potential genotoxins, in drug substances. These methods are capable of achieving low limits of quantification, typically in the range of 2.5 to 5 ng/mL, which allows for detection limits in the drug substance at the 0.01-0.1 ppm level. The combination of UPLC with PDA and mass detection provides a high-resolution and high-throughput analytical solution for the monitoring of alkyl arylsulfonate esters.

The mass spectrum of p-toluenesulfonic acid reveals a monoisotopic mass of 172.0194 Da. MS analysis can be conducted in negative ion mode, and the technique has demonstrated the capability for laser desorption/ionization even without the presence of a matrix.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is fundamental for the structural characterization of this compound. These methods provide a unique molecular fingerprint by probing the vibrational modes of the molecule's functional groups.

For this compound, the resulting spectrum is a composite, displaying characteristic bands from both the active pharmaceutical ingredient (API), Arterolane, and the p-Toluenesulfonic acid (p-TSA) counter-ion. Analysis of the Arterolane moiety, a synthetic trioxolane, would focus on identifying vibrations associated with its core structure, which is derived from artemisinin (B1665778). Key vibrational modes would include those from the 1,2,4-trioxolane (B1211807) ring system, crucial for its therapeutic action, and various C-H, C-O, and C-C stretching and bending vibrations throughout the adamantane-like cage structure. researchgate.net

Simultaneously, the spectrum will exhibit distinct peaks corresponding to the p-TSA counter-ion. These are readily identifiable and well-characterized. ijsrem.comresearchgate.netresearchgate.net Significant bands for p-TSA include those from the sulfonate group (SO₃), aromatic ring C-H and C=C bonds, and the methyl group (CH₃). researchgate.netnih.gov The high intensity of bands related to N-H...O vibrations, typically observed around 2950 cm⁻¹, can indicate the influence of hydrogen bonding within the crystal structure of such organic salts. ijsrem.com

By comparing the spectra of the final salt with those of the individual starting materials, analysts can confirm the formation of the desired salt and identify the presence of any unreacted components. Fourier Transform Infrared (FTIR) spectroscopy, often performed on solid samples using an Attenuated Total Reflectance (ATR) accessory, is particularly useful for this purpose. researchgate.netspectrabase.com

Table 1: Expected Vibrational Bands for this compound This table is illustrative, based on typical functional group frequencies from published data on p-TSA and related artemisinin compounds.

| Wavenumber (cm⁻¹) | Functional Group | Origin |

| ~3000-2850 | C-H stretch | Arterolane (aliphatic) |

| ~1210-1000 | C-O stretch | Arterolane (ether, trioxolane) |

| ~890-820 | O-O stretch | Arterolane (peroxide bridge) |

| ~3100-3000 | C-H stretch | p-TSA (aromatic) |

| ~1600, ~1475 | C=C stretch | p-TSA (aromatic ring) |

| ~1220-1130 | S=O stretch (asymmetric) | p-TSA (sulfonate) |

| ~1035-1010 | S=O stretch (symmetric) | p-TSA (sulfonate) |

| ~820-810 | C-H out-of-plane bend | p-TSA (para-substituted ring) |

Impurity Profiling and Quantitative Determination

Impurity profiling is a critical aspect of quality control, ensuring the safety and efficacy of the drug substance. It involves the identification, quantification, and control of impurities originating from the synthesis, degradation, or storage of this compound.

Identification of Related Substances and Process Impurities

Impurities in this compound can be classified as related substances (structurally similar to the API) or process impurities (reagents, intermediates, by-products). The manufacturing process for synthetic peptides and complex molecules can introduce a variety of these impurities. polypeptide.com

Given that Arterolane is a derivative of artemisinin, its impurity profile may include substances related to the starting material and key intermediates. Known impurities for related compounds like artemether (B1667619) include dihydroartemisinin (B1670584) (DHA), α-artemether, and residual artemisinin. tsijournals.com These compounds are structurally very similar to Arterolane and require sophisticated analytical methods, such as High-Performance Liquid Chromatography (HPLC), for separation and identification. tsijournals.comresearchgate.net

Process impurities may stem from the raw materials used in the synthesis, such as protected amino acid derivatives or other reagents. polypeptide.com For the p-Toluenesulfonic acid salt, this could also include residual solvents or by-products from the salt formation step. The identification of unknown impurities often requires advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which provides both retention time data and mass-to-charge ratio information for structural elucidation. ijrpc.com

Table 2: Potential Related Substances and Process Impurities

| Impurity Name | Classification | Potential Origin |

| Dihydroartemisinin (DHA) | Related Substance | Starting material impurity, degradation product |

| Artemisinin | Related Substance | Unreacted starting material |

| α-Artemether | Related Substance | Isomeric impurity from related synthesis routes |

| Unreacted Intermediates | Process Impurity | Incomplete reaction during synthesis |

| Residual Solvents | Process Impurity | Purification and final isolation steps |

Control Strategies for Synthetic Impurities

A robust control strategy is essential to manage impurities in the final API. polypeptide.com This strategy is built upon a deep understanding of the manufacturing process and the origin of each potential impurity. researchgate.net

Key elements of an effective control strategy include:

Raw Material Control: Strict specifications are placed on starting materials and reagents to minimize the introduction of impurities at the beginning of the process. polypeptide.comoutsourcedpharma.com This includes testing for known contaminants in the materials sourced from suppliers.

In-Process Controls (IPCs): Monitoring critical steps of the manufacturing process ensures that reactions proceed to completion and that impurities are effectively removed. This can involve chromatographic checks to confirm the clearance of intermediates. researchgate.net

Purification Process Design: The purification steps, typically involving preparative HPLC, are specifically designed to remove identified impurities. polypeptide.com The ability of the purification process to "purge" specific impurities is a key consideration.

Specification Setting: Limits for known and unknown impurities in the final drug substance are established based on toxicological data and regulatory guidelines. These specifications ensure that each batch of API is safe and of high quality. polypeptide.com

Quantification of Degradation Products

Arterolane, like other artemisinin derivatives, can be susceptible to degradation under various stress conditions such as heat, light, humidity, and acidic or basic environments. nih.govdergipark.org.tr Forced degradation studies are performed to intentionally degrade the drug substance. These studies help to identify likely degradation pathways and the resulting degradation products. dergipark.org.tr

The analytical methods used must be "stability-indicating," meaning they are capable of separating the intact API from all its degradation products. HPLC is the most common technique for this purpose. dergipark.org.tr In a typical study, samples of this compound would be exposed to conditions like 0.1 N HCl, 0.1 N NaOH, and hydrogen peroxide. dergipark.org.tr The resulting mixtures are then analyzed to quantify the amount of API remaining and to identify and quantify the degradants that have formed. For example, studies on artemether showed the formation of seventeen different degradation products under acidic conditions and sixteen under basic conditions, demonstrating the complexity of these degradation profiles. dergipark.org.tr The quantification of these products is crucial for establishing the shelf-life and appropriate storage conditions for the drug.

Analytical Method Validation Parameters and Regulatory Compliance (ICH Guidelines)

All analytical methods used for quality control must be validated according to guidelines established by the International Council for Harmonisation (ICH), specifically the Q2(R1) and Q2(R2) guidelines. europa.euich.org Validation demonstrates that an analytical procedure is suitable for its intended purpose. ich.org

Specificity, Selectivity, and System Suitability

Specificity and Selectivity: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. ijrpc.comich.org Selectivity is often used interchangeably with specificity. For an impurity method, specificity is demonstrated by showing that the analytical peaks for known impurities are well-resolved from the main API peak and from each other. ich.org This is often achieved by spiking the drug substance with known impurities and degradation products to show that the method can separate them. ich.orgnih.gov In the absence of interference from excipients or diluents, the method is deemed selective and specific. ijrpc.com

System Suitability: Before any sample analysis, a System Suitability Test (SST) is performed to ensure the chromatographic system is adequate for the intended analysis. pharmaguideline.comthermofisher.com SST is an integral part of the analytical method and confirms that the equipment, electronics, and analytical operations constitute a system capable of producing reliable results. thermofisher.comaustinpublishinggroup.com A standard solution is injected multiple times, and key parameters are evaluated against predefined acceptance criteria. pharmatimesofficial.com

Table 3: Typical System Suitability Parameters for an HPLC Method Based on data from validated methods for Arterolane Maleate and general pharmacopeial requirements. ijrpc.compharmatimesofficial.comresearchgate.net

| Parameter | Typical Acceptance Criteria | Purpose |

| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry. |

| Theoretical Plates (N) | > 2000 | Measures column efficiency. |

| Resolution (Rs) | ≥ 2.0 (between analyte and closest impurity) | Ensures separation between adjacent peaks. |

| %RSD of Peak Area | ≤ 2.0% (for replicate injections) | Confirms the precision of the injector and system. |

| Retention Time (Rt) | Consistent within a narrow window | Confirms the stability of the chromatographic system. |

Linearity, Range, Accuracy, and Precision

The validation of analytical methods for this compound is crucial to ensure the reliability and consistency of quality control testing. Key parameters evaluated include linearity, range, accuracy, and precision, which are typically assessed using High-Performance Liquid Chromatography (HPLC) methods.

Linearity and Range

Linearity studies demonstrate that the analytical method's response is directly proportional to the concentration of the analyte within a specified range. For Arterolane, various studies have established linear relationships over different concentration ranges using Reverse-Phase HPLC (RP-HPLC). The correlation coefficient (r² or r) is a key indicator of linearity, with values close to 1.0 indicating a strong linear relationship.

Several analytical methods have defined specific ranges for Arterolane. For instance, one RP-HPLC method demonstrated linearity for Arterolane Maleate in the concentration range of 3.75-11.25 μg/mL, achieving a correlation coefficient of 0.999. psu.edu Another study established a wider linearity range of 30-225 μg/mL with a correlation coefficient of 0.999. ijrpc.com Further research has reported linearity in ranges such as 20-70 µg/ml and 50-150 µg/ml, with correlation coefficients of 0.999 and 1, respectively. researchgate.netresearchgate.net

Linearity and Range Data for Arterolane Analysis

| Linearity Range (µg/mL) | Correlation Coefficient (r) | Reference |

|---|---|---|

| 3.75 - 11.25 | 0.999 | psu.edu |

| 30 - 225 | 0.999 | ijrpc.com |

| 20 - 70 | 0.999 | researchgate.net |

| 50 - 150 | 1 | researchgate.net |

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered by the analytical method is calculated. For Arterolane, accuracy studies have consistently shown high percentage recoveries, indicating the method's ability to provide results that are very close to the actual amount present.

Mean percentage recoveries for Arterolane Maleate have been reported in the range of 99.47% to 100.72%. researchgate.net Another study documented a mean percentage recovery of 99.64%. ijrpc.com Research has also shown mean recoveries for Arterolane to be between 100% and 101%. researchgate.net These high recovery rates confirm the accuracy of the developed HPLC methods for the quantification of Arterolane.

Accuracy (Recovery) Data for Arterolane Analysis

| Reported Recovery Range (%) | Mean Recovery (%) | Reference |

|---|---|---|

| 99.47 - 100.72 | - | researchgate.net |

| - | 99.64 | ijrpc.com |

| 100 - 101 | - | researchgate.net |

Precision

Precision evaluates the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD) and is assessed at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision).

For Arterolane analysis, precision studies have consistently demonstrated low %RSD values, which are typically required to be less than 2%. psu.eduijrpc.comresearchgate.net This indicates a high degree of precision for the analytical methods. For example, one study reported the %RSD for method precision and intraday precision for Arterolane as 0.9% and 0.30%, respectively. researchgate.net The determination of both intra-day and inter-day precision confirms the method's reliability over time and with different analysts or equipment. psu.edu

Precision Data for Arterolane Analysis

| Precision Parameter | Result (%RSD) | Reference |

|---|---|---|

| Method Precision | < 2% | psu.eduijrpc.comresearchgate.net |

| Method Precision | 0.9% | researchgate.net |

| Intra-day Precision | 0.30% | researchgate.net |

Limits of Detection (LOD) and Quantitation (LOQ)

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical parameters in the validation of analytical methods, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. juniperpublishers.com The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value, often determined by a signal-to-noise ratio of 3:1. juniperpublishers.com The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy, typically established at a signal-to-noise ratio of 10:1. juniperpublishers.com These limits can also be calculated based on the standard deviation of the response and the slope of the calibration curve. sepscience.comyoutube.com

For Arterolane, various RP-HPLC methods have established specific LOD and LOQ values, demonstrating the sensitivity of these methods for detecting and quantifying the compound at low concentrations.

LOD and LOQ Data for Arterolane Analysis

| LOD (µg/mL) | LOQ (µg/mL) | Reference |

|---|---|---|

| 0.26 | 0.79 | psu.edu |

| 0.247 | 0.750 | ijrpc.com |

| 0.172 | 0.524 | researchgate.net |

Robustness of Analytical Methods

Robustness is the measure of an analytical method's capacity to remain unaffected by small, deliberate variations in method parameters. psu.edu It provides an indication of the method's reliability during normal usage and is a crucial component of method validation. To assess robustness, key chromatographic conditions are intentionally altered, and the effect on the results is monitored.

For the analysis of Arterolane, robustness has been evaluated by varying parameters such as the flow rate of the mobile phase, the composition of the mobile phase (e.g., organic strength), pH, and column temperature. psu.eduijrpc.com Studies have consistently shown that the developed HPLC methods for Arterolane are robust, with no significant changes observed in the chromatographic output when these minor variations are introduced. ijrpc.com

One study specifically investigated the effect of altering the flow rate by ±0.2 ml/min and the organic phase composition by ±10%. researchgate.net The results, including retention time, peak area, and tailing factor, remained within acceptable limits, demonstrating the method's resilience to small changes in operating conditions. Another investigation confirmed the method's robustness by deliberately changing the organic strength by ±5%, column temperature by ±5°C, and flow rate by ±0.1 mL, with no marked changes observed in the resulting chromatograms. ijrpc.com

Robustness Parameters and Variations for Arterolane Analysis

| Parameter Varied | Variation | Observed Effect | Reference |

|---|---|---|---|

| Flow Rate | ± 0.1 mL/min | No marked changes in chromatograms | ijrpc.com |

| Flow Rate | ± 0.2 mL/min | Results remained within acceptable limits | researchgate.net |

| Mobile Phase Organic Strength/Composition | ± 5% | No marked changes in chromatograms | ijrpc.com |

| Mobile Phase Organic Composition | ± 10% | Results remained within acceptable limits | researchgate.net |

| Column Temperature | ± 5°C | No marked changes in chromatograms | ijrpc.com |

| Mobile Phase pH | Varied | Method remained unaffected | psu.edu |

Formulation Science and Drug Delivery Systems

Strategies for Dissolution and Solubility Enhancement of Arterolane (B1665781) p-Toluenesulfonic Acid

The oral bioavailability of poorly water-soluble drugs like arterolane is often limited by their dissolution rate. nih.gov Various formulation strategies are employed to overcome this challenge, aiming to increase the drug's effective surface area, improve its wettability, or present it in a higher energy, more soluble form. While specific data on Arterolane p-Toluenesulfonic Acid is limited, the principles of formulation science allow for an exploration of potential enhancement strategies, drawing parallels from research on arterolane, its analogues, and other poorly soluble antimalarials.

Particle Size Reduction Technologies (e.g., Micronization, Nanonization)

Reducing the particle size of a drug increases its surface-area-to-volume ratio, which can lead to a significant enhancement in dissolution rate according to the Noyes-Whitney equation. nih.govijpsm.com

Micronization: This process reduces particle size to the micron range (1-10 µm). nih.gov For arterolane and its salts, micronization through techniques like jet milling could be a viable strategy to improve dissolution. This method has been successfully applied to other poorly soluble drugs to enhance their oral bioavailability. nih.gov

Nanonization: Further reduction of particle size to the nanometer range (nanocrystals) can offer even greater improvements in solubility and dissolution velocity. nih.govutsouthwestern.edu Techniques such as high-pressure homogenization or media milling could be employed to produce nanocrystals of this compound. utsouthwestern.edu These nanocrystals can be formulated into various dosage forms, including tablets and suspensions. utsouthwestern.edu

| Technology | Principle | Potential Impact on this compound |

| Micronization | Mechanical comminution to reduce particle size to 1-10 µm. nih.gov | Increased surface area leading to enhanced dissolution rate. |

| Nanonization | Reduction of particle size to < 1000 nm, creating drug nanocrystals. utsouthwestern.edu | Significant increase in surface area, saturation solubility, and dissolution velocity. nih.govutsouthwestern.edu |

Solid Dispersion Technologies and Amorphous Formulations

Solid dispersions involve the dispersion of one or more active ingredients in an inert carrier or matrix at solid state. nih.govnih.gov This approach can enhance solubility by presenting the drug in an amorphous (non-crystalline) state, which has a higher thermodynamic energy and thus greater solubility than the stable crystalline form. mdpi.com

Amorphous solid dispersions (ASDs) are a particularly effective method. lonza.com For this compound, creating an ASD with a hydrophilic polymer could prevent recrystallization and maintain the drug in a high-energy amorphous state. mdpi.com Common methods for preparing solid dispersions include melt extrusion and spray drying. lonza.com The choice of carrier is critical and typically involves hydrophilic polymers.

| Carrier Type | Examples | Rationale for Use with this compound |

| Polyvinylpyrrolidones (PVP) | Povidone K30, Copovidone | Excellent solubilizing and stabilizing properties for amorphous drugs. |

| Cellulose Derivatives | Hypromellose (HPMC), HPMC-AS | Can inhibit crystallization and maintain supersaturation of the drug in solution. |

| Polyethylene (B3416737) Glycols (PEG) | PEG 4000, PEG 6000 | Low melting points suitable for melt-based methods and good water solubility. |

| Poloxamers | Poloxamer 188, Poloxamer 407 | Act as both a carrier and a surfactant, improving wettability and dissolution. nih.gov |

Co-crystallization and Salt Selection Strategies for Optimized Forms